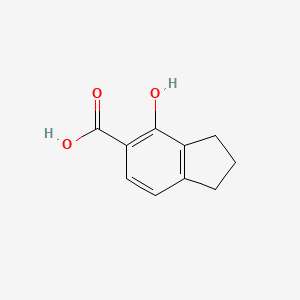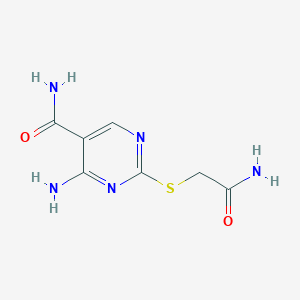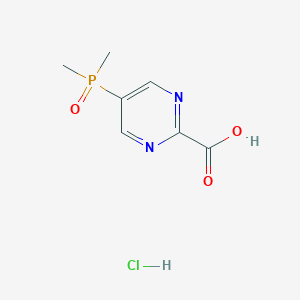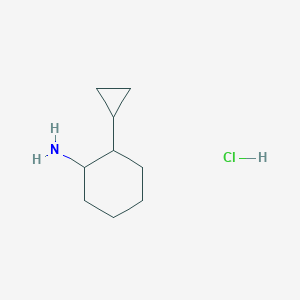![molecular formula C21H19Cl2NO B2517905 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-69-5](/img/structure/B2517905.png)
2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol is a derivative of 2-amino-1,2-diphenylethanol, which has been studied for its optical resolution and its application in enantioselective synthesis. The compound is related to the class of beta-2 agonists and has been synthesized in various forms for pharmacokinetic studies.
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed, and these compounds are structural isomers of beta-2 agonists like clenproperol and clenpenterol . The synthesis process involves methods that allow for the creation of optically active forms of amino alcohols, which can then be used as resolving agents for other chiral compounds .
Molecular Structure Analysis
Quantum chemical calculations using density functional theory have been performed on similar compounds like 1,2-diphenyl-2-(1-phenylethylamino)ethanol to determine molecular orbital energies, bond lengths, bond angles, and charge distribution . These studies have shown that the structure of these compounds is stable with low reactivity, indicating that they do not readily form hydrogen bonds by themselves .
Chemical Reactions Analysis
The optically active forms of 2-amino-1,2-diphenylethanol have been used in enantioselective reductions of prochiral ketones, yielding optically active alcohols with varying degrees of optical purity . This demonstrates the compound's utility in chemical reactions that require specific stereochemistry.
Physical and Chemical Properties Analysis
Pharmacokinetic studies of structurally related compounds have shown that the presence of halogen atoms in the molecules prevents rapid metabolic inactivation, which is crucial for maintaining therapeutic levels in the bloodstream . The pharmacokinetic parameters such as area under the curve, half-elimination time, mean retention time, and plasma clearance have been computed, providing insight into the behavior of these compounds in biological systems .
Applications De Recherche Scientifique
Biotransformation and Synthesis of Chiral Intermediates
One study highlights the biotransformation capabilities of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This process involves the conversion of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, showcasing a novel route for producing valuable chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).
Enantioselective Reduction and Derivative Synthesis
Oxidation and Characterization of Ethanol Derivatives
Another study focuses on the synthesis and oxidation of (E)-1,2-diphenyl-2-(arylimino) ethanol derivatives. These compounds were synthesized and then oxidized, yielding products with high yield and providing valuable data for further chemical synthesis and study (Aiube, Najiam, & Kadhum, 2013).
Applications in Asymmetric Catalysis
There is significant interest in the use of chiral amino alcohols, including derivatives of the compound , as ligands in asymmetric catalysis. For instance, enantiopure amino alcohols have been synthesized and used as chiral ligands in Diels-Alder reactions and asymmetric cyclopropanation, demonstrating the versatility and potential of these compounds in organic synthesis (Kanemasa, Adachi, Yamamoto, & Wada, 2000); (Jiang, Ming, Tan, Qian, & You, 2002).
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-12-11-16(20(23)13-19)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBJTFKKHUEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)



![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)
